2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione
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Overview
Description
2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione is a complex organic compound characterized by the presence of an isoindoline-1,3-dione core structure substituted with a 5-bromo-2-fluorophenoxy group and a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione typically involves a multi-step process:
Formation of the Isoindoline-1,3-dione Core: The initial step involves the condensation of an aromatic primary amine with a maleic anhydride derivative to form the isoindoline-1,3-dione scaffold.
Introduction of the Butyl Chain: The next step involves the alkylation of the isoindoline-1,3-dione core with a butyl halide under basic conditions.
Attachment of the 5-Bromo-2-fluorophenoxy Group: The final step involves the nucleophilic substitution reaction between the butyl-substituted isoindoline-1,3-dione and 5-bromo-2-fluorophenol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 5-bromo-2-fluorophenoxy group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoindoline-1,3-dione core.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation and Reduction: Common oxidizing agents include potassium permanganate and hydrogen peroxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with various functional groups.
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and neurological disorders.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, such as polymers and nanomaterials.
Biological Research: The compound is used as a tool in biological studies to investigate cellular processes and molecular interactions.
Industrial Applications: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione: Similar structure but with a bromoacetyl group instead of the 5-bromo-2-fluorophenoxy group.
2-(4-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: Similar structure but with a dioxopiperidinyl group instead of the 5-bromo-2-fluorophenoxy group.
Uniqueness
2-(4-(5-Bromo-2-fluorophenoxy)butyl)isoindoline-1,3-dione is unique due to the presence of both the 5-bromo-2-fluorophenoxy group and the butyl chain, which confer specific chemical and biological properties that are distinct from other similar compounds .
Properties
Molecular Formula |
C18H15BrFNO3 |
---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
2-[4-(5-bromo-2-fluorophenoxy)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H15BrFNO3/c19-12-7-8-15(20)16(11-12)24-10-4-3-9-21-17(22)13-5-1-2-6-14(13)18(21)23/h1-2,5-8,11H,3-4,9-10H2 |
InChI Key |
WCVJPIVVLSFREM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=C(C=CC(=C3)Br)F |
Origin of Product |
United States |
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